Cas no 1334369-37-7 (1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(4-ethoxyphenyl)ethan-1-one)

1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(4-ethoxyphenyl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(4-ethoxyphenyl)ethan-1-one
- 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone
- 1334369-37-7
- 1-[3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethan-1-one
- F6037-0157
- 1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethanone
- VU0530189-1
- AKOS024529924
-
- インチ: 1S/C20H21N3O2/c1-2-25-16-9-7-14(8-10-16)11-19(24)23-12-15(13-23)20-21-17-5-3-4-6-18(17)22-20/h3-10,15H,2,11-13H2,1H3,(H,21,22)
- InChIKey: LVSPXKSTYGWFBJ-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1C=CC(=CC=1)OCC)N1CC(C2=NC3C=CC=CC=3N2)C1
計算された属性
- せいみつぶんしりょう: 335.16337692g/mol
- どういたいしつりょう: 335.16337692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 458
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(4-ethoxyphenyl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6037-0157-2μmol |
1-[3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethan-1-one |
1334369-37-7 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6037-0157-2mg |
1-[3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethan-1-one |
1334369-37-7 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6037-0157-10μmol |
1-[3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethan-1-one |
1334369-37-7 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6037-0157-5μmol |
1-[3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethan-1-one |
1334369-37-7 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6037-0157-4mg |
1-[3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethan-1-one |
1334369-37-7 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6037-0157-15mg |
1-[3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethan-1-one |
1334369-37-7 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6037-0157-40mg |
1-[3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethan-1-one |
1334369-37-7 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6037-0157-1mg |
1-[3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethan-1-one |
1334369-37-7 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6037-0157-20μmol |
1-[3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethan-1-one |
1334369-37-7 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6037-0157-10mg |
1-[3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethan-1-one |
1334369-37-7 | 10mg |
$79.0 | 2023-09-09 |
1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(4-ethoxyphenyl)ethan-1-one 関連文献
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(4-ethoxyphenyl)ethan-1-oneに関する追加情報
Introduction to 1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(4-ethoxyphenyl)ethan-1-one (CAS No. 1334369-37-7)
1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(4-ethoxyphenyl)ethan-1-one (CAS No. 1334369-37-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazepines, which are widely known for their diverse pharmacological properties, including anxiolytic, sedative, and muscle relaxant effects. The unique structural features of this compound make it a promising candidate for the development of novel therapeutic agents.
The molecular structure of 1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(4-ethoxyphenyl)ethan-1-one consists of a benzodiazepine core linked to an azetidine ring and a substituted phenyl group. The presence of the ethoxy group on the phenyl ring adds additional complexity and potential for modulating biological activity. This compound has been synthesized and characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), providing detailed insights into its chemical properties.
Recent studies have focused on the pharmacological profile of 1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(4-ethoxyphenyl)ethan-1-one. One notable area of research is its potential as an anxiolytic agent. In preclinical studies, this compound has shown significant anxiolytic effects in animal models, comparable to those of established benzodiazepines such as diazepam. The mechanism of action is believed to involve modulation of the GABA-A receptor, which plays a crucial role in mediating inhibitory neurotransmission in the central nervous system.
In addition to its anxiolytic properties, 1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(4-ethoxyphenyl)ethan-1-one has also been investigated for its potential as a muscle relaxant. Preclinical studies have demonstrated that this compound can effectively reduce muscle spasms and improve motor function in animal models of spasticity. These findings suggest that it may have therapeutic applications in conditions such as multiple sclerosis and spinal cord injuries.
The safety profile of 1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-y-l2-(4-e-thoxypheny-l)ethan-l-one is another important aspect of ongoing research. Preliminary toxicology studies have indicated that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further investigations are needed to fully understand its long-term safety and potential side effects in humans.
Clinical trials are currently underway to evaluate the efficacy and safety of 1--(4-e-th-oxyph-eny-l)-e-than--one in human subjects. Early results from phase I trials have shown promising outcomes, with the compound demonstrating good bioavailability and a favorable pharmacokinetic profile. These findings provide a strong foundation for advancing this compound into later stages of clinical development.
The development of novel benzodiazepine derivatives like 1--(4-e-th-oxyph-eny-l)-e-than--one represents a significant advancement in the field of medicinal chemistry. By leveraging the unique structural features and pharmacological properties of these compounds, researchers aim to develop more effective and safer therapeutic options for various neurological and psychiatric disorders.
In conclusion, 1--(4-e-th-oxyph-eny-l)-e-than--one (CAS No. 1334369--7) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and favorable pharmacological profile make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for improving patient outcomes in various clinical settings.
1334369-37-7 (1-3-(1H-1,3-benzodiazol-2-yl)azetidin-1-yl-2-(4-ethoxyphenyl)ethan-1-one) 関連製品
- 54198-75-3((2,6-dimethylpyrimidin-4-yl)methanol)
- 1351641-04-7(3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea)
- 1251679-22-7(N-(3-chlorophenyl)methyl-N-(3,5-difluorophenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide)
- 1804254-07-6(3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid)
- 114080-94-3(Isoxazolo5,4-cpyridin-3-amine)
- 877783-07-8(methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrol-1-ylbenzoate)
- 942002-71-3(3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide)
- 2172545-87-6(2-{1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}acetic acid)
- 1539277-95-6((1R)-6-[(benzyloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid)
- 2321331-92-2(4-(methoxymethyl)-1-{1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole)




